molecular formula C14H11N3O3 B5832891 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide

3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide

Cat. No. B5832891
M. Wt: 269.25 g/mol
InChI Key: JFLDOPNVPHHHCM-HWKANZROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide, also known as BDPY, is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. BDPY is a pyrimidine derivative that is synthesized through a multi-step process, and its mechanism of action involves binding to specific proteins in the body.

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been studied for its potential therapeutic applications in various scientific research fields. It has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been studied for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide involves binding to specific proteins in the body, such as the p38 MAP kinase and the NMDA receptor. By binding to these proteins, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is able to modulate their activity, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of the p38 MAP kinase, resulting in decreased inflammation. 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has also been shown to inhibit the activity of the NMDA receptor, which is involved in the regulation of neuronal activity. This inhibition has been shown to have neuroprotective effects, making 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide a potential treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide in lab experiments is its high purity and yield, which allows for accurate and reproducible results. Additionally, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide. One direction is to further investigate its potential use as an anti-inflammatory agent, particularly in the treatment of rheumatoid arthritis. Another direction is to investigate its potential use as an anti-cancer agent, particularly in the treatment of solid tumors. Additionally, further research is needed to fully understand the mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide and its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases.

Synthesis Methods

3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide is synthesized through a multi-step process that involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form a pyrimidine intermediate. This intermediate is then reacted with 3,4-methylenedioxyphenylacetonitrile to form the final product, 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide. The synthesis process has been optimized to yield high purity and high yield of 3-(1,3-benzodioxol-5-yl)-N-2-pyrimidinylacrylamide.

properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-pyrimidin-2-ylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O3/c18-13(17-14-15-6-1-7-16-14)5-3-10-2-4-11-12(8-10)20-9-19-11/h1-8H,9H2,(H,15,16,17,18)/b5-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFLDOPNVPHHHCM-HWKANZROSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.